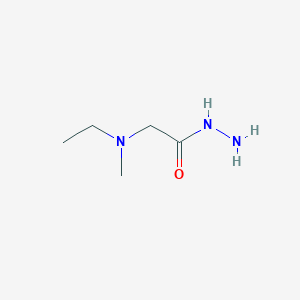

2-(Ethyl(methyl)amino)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

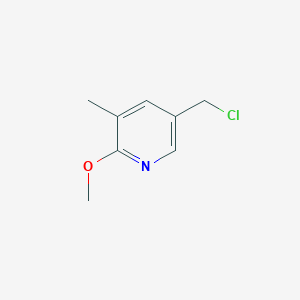

“2-(Ethyl(methyl)amino)acetohydrazide” is a chemical compound with the molecular formula C5H13N3O . It has an average mass of 131.176 Da and a monoisotopic mass of 131.105865 Da . The compound is also known by other names such as “2-(Ethyl(methyl)amino)acetohydrazid” and “(Ethylmethylamino)acetic acid hydrazide” among others .

Molecular Structure Analysis

The molecular structure of “2-(Ethyl(methyl)amino)acetohydrazide” is represented by the InChI code: 1S/C5H13N3O.2ClH/c1-3-8(2)4-5(9)7-6;;/h3-4,6H2,1-2H3,(H,7,9);2*1H . This indicates the presence of ethyl, methyl, amino, and acetohydrazide functional groups in the molecule .It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Cyanoacetohydrazides, a class of compounds that includes 2-(Ethyl(methyl)amino)acetohydrazide, are used as precursors in reactions leading to the construction of heterocycles . These reactions include cyclocondensation and cyclization, and the results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings .

Synthesis of Polyfunctional Heterocyclic Compounds

Cyanoacetic acid hydrazide, a compound related to 2-(Ethyl(methyl)amino)acetohydrazide, has been used as an intermediate for the synthesis of a wide variety of heterocyclic compounds . This substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile .

Antibacterial Activity

Some derivatives of 2-(Ethyl(methyl)amino)acetohydrazide have shown significant in vitro antibacterial activity against several bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus cereus, and Enterococcus faecalis .

4. Synthesis of 1,2,4-Triazine and 1,2-Diazepine Derivatives 2-(Ethyl(methyl)amino)acetohydrazide has been used in the synthesis of novel 3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one and 1-(N-pyridine-2-ylglycyl)-1,2-diazepine-3,7-dione . These compounds have been evaluated for their antibacterial activity .

Anticonvulsant Activity

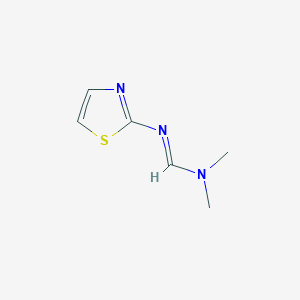

Some 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide derivatives, which can be synthesized from 2-(Ethyl(methyl)amino)acetohydrazide, have been evaluated for anticonvulsant activity .

Propriétés

IUPAC Name |

2-[ethyl(methyl)amino]acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O/c1-3-8(2)4-5(9)7-6/h3-4,6H2,1-2H3,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLFSLGSDVCFFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethyl(methyl)amino)acetohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1149106.png)

![3/'-De(diMethylaMino)-3/'-[[(2-Methoxyethoxy)Methyl]diMethylaMMonio]erythroMycin 9-OxiMe Chloride](/img/structure/B1149109.png)

![N-Methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethene-1-sulfonamide](/img/structure/B1149112.png)